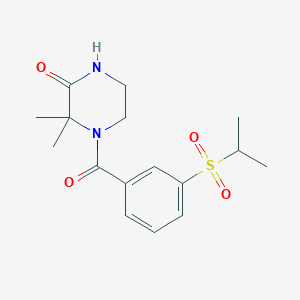
4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzoyl group, an isopropylsulfonyl group, and a piperazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoyl chloride and react it with a piperazine derivative under controlled conditions. The isopropylsulfonyl group can be introduced through sulfonation reactions using reagents like isopropylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
科学研究应用
4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-(3-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperidine
Uniqueness
4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazinone ring and isopropylsulfonyl group make it particularly interesting for medicinal chemistry applications, where it can serve as a versatile scaffold for drug development.
生物活性
4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a piperazinone ring, a benzoyl group, and an isopropylsulfonyl moiety, which contribute to its biological activity.
The compound's IUPAC name is 3,3-dimethyl-4-(3-propan-2-ylsulfonylbenzoyl)piperazin-2-one, and its molecular formula is C16H22N2O4S. The synthesis typically involves multi-step organic reactions starting from benzoyl chloride and piperazine derivatives, with the introduction of the isopropylsulfonyl group through sulfonation reactions.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activities, leading to anti-inflammatory and potential anticancer effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often evaluated using in vitro assays measuring cytokine production and inflammatory marker expression. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential for treating inflammatory diseases.
Anticancer Activity
Studies have indicated that derivatives of this compound may possess anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Study on Anti-nociceptive Effects : A recent study highlighted the anti-nociceptive effects of structurally related compounds that act as μ-opioid receptor agonists. Although not directly tested on this compound, these findings suggest a potential pathway for pain relief applications .
- Comparative Analysis : In comparative studies with similar compounds, it was found that those containing sulfonamide groups exhibited enhanced biological activity due to improved solubility and bioavailability. This positions this compound favorably for drug development .
Data Table: Biological Activities Comparison
属性
IUPAC Name |
3,3-dimethyl-4-(3-propan-2-ylsulfonylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11(2)23(21,22)13-7-5-6-12(10-13)14(19)18-9-8-17-15(20)16(18,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJNQFFODPLEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCNC(=O)C2(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














